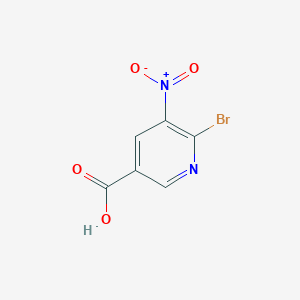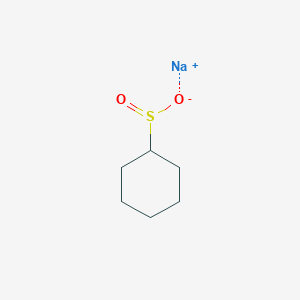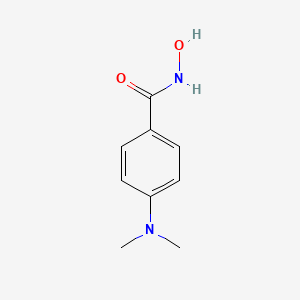
4-Dimethylaminobenzohydroxamic acid
Overview
Description
4-Dimethylaminobenzohydroxamic acid is a small molecule that belongs to the class of organic compounds known as aminobenzoic acids . These are benzoic acids containing an amine group attached to the benzene moiety . The compound has a chemical formula of C9H11NO2 and an average molecular weight of 165.1891 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with amino and carboxyl groups . The IUPAC Standard InChI is InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) .Future Directions
While specific future directions for 4-Dimethylaminobenzohydroxamic acid are not mentioned, there are general trends in the field of drug development and delivery systems that could potentially apply . Additionally, the development of monoclonal antibodies and next-generation antibodies could provide substantial protection against ultraviolet irradiation .
properties
CAS RN |
75057-89-5 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
4-(dimethylamino)-N-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-3-7(4-6-8)9(12)10-13/h3-6,13H,1-2H3,(H,10,12) |
InChI Key |
VFRVHRMFCRFTKS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NO |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NO |
Other CAS RN |
75057-89-5 |
sequence |
X |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B3193682.png)
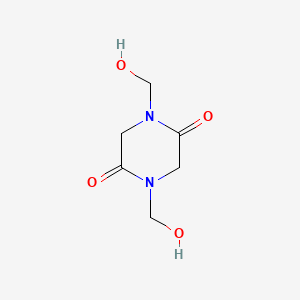
![2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B3193691.png)
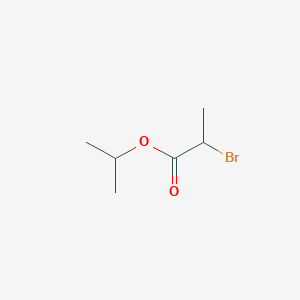


![Methyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3193711.png)




